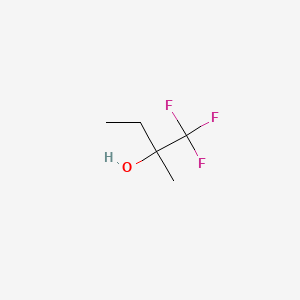
1,1,1-Trifluoro-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-methylbutan-2-ol: is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methylpropene with water in the presence of an acid catalyst. The reaction proceeds as follows:
CF3C(CH3)=CH2+H2O→CF3C(CH3)(OH)CH3
The reaction is typically carried out under acidic conditions to facilitate the addition of water to the double bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 1,1,1-trifluoro-2-methylbutan-2-one or 1,1,1-trifluoro-2-methylbutanoic acid.
Reduction: Formation of 1,1,1-trifluoro-2-methylbutane.
Substitution: Formation of 1,1,1-trifluoro-2-methylbutyl halides or amines.
Scientific Research Applications
1,1,1-Trifluoro-2-methylbutan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1,1-Trifluoro-3-methylbutan-2-ol
- 1,1,1-Trifluoro-2-phenylbutan-2-ol
Comparison: 1,1,1-Trifluoro-2-methylbutan-2-ol is unique due to its specific molecular structure, which includes a trifluoromethyl group and a tertiary alcohol. This structure imparts distinct chemical properties, such as increased hydrophobicity and resistance to metabolic degradation, compared to similar compounds. The presence of the trifluoromethyl group also enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-2-methylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-3-4(2,9)5(6,7)8/h9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFSGDURTMDVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)
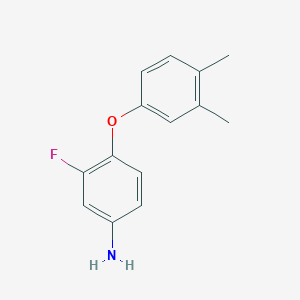
![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
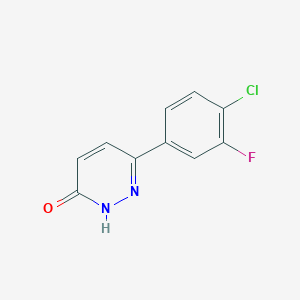
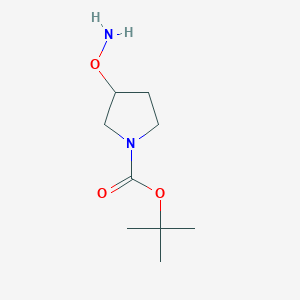
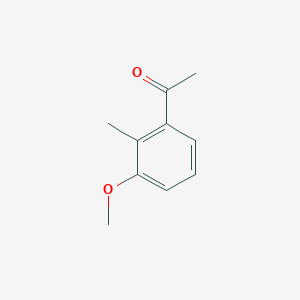
![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)
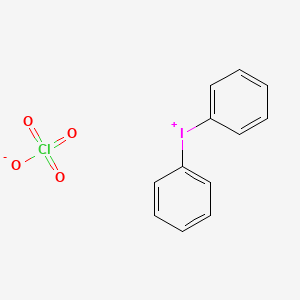
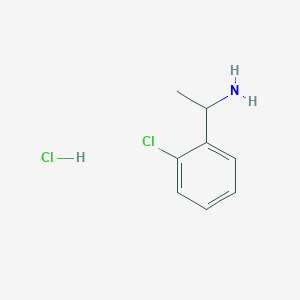

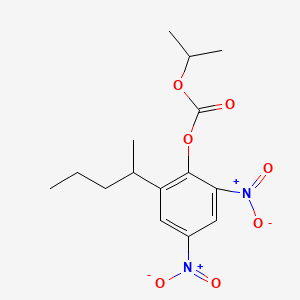
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)
